4-Bromo-2-methoxy-5-methylbenzyl alcohol
Description
4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: Not explicitly listed in evidence; see Notes) is a brominated benzyl alcohol derivative with a methoxy group at position 2 and a methyl group at position 5 on the aromatic ring. For instance, 5-Bromo-2-methoxybenzyl alcohol (CAS 80866-82-6, C₈H₉BrO₂) shares similarities, featuring bromo and methoxy substituents but lacks the methyl group . The methyl group in the target compound likely enhances lipophilicity and steric effects, influencing solubility and reactivity.
Properties
IUPAC Name |
(4-bromo-2-methoxy-5-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTXKAAZJNZDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257071 | |
| Record name | Benzenemethanol, 4-bromo-2-methoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2056110-53-1 | |
| Record name | Benzenemethanol, 4-bromo-2-methoxy-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-bromo-2-methoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formylation via Vilsmeier-Haack Reaction
4-Bromo-2-methoxy-5-methylbenzaldehyde is synthesized through:
Reduction to Benzyl Alcohol
The aldehyde intermediate is reduced using:
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Cannizzaro Reaction : KOH (2 eq) in methanol/water at 50°C produces the alcohol (57% yield).
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Catalytic Hydrogenation : H₂ (1 atm) over Pd/C in ethanol achieves 82% yield but requires careful control to avoid over-reduction.
Comparative Table : Reduction Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cannizzaro | KOH, MeOH/H₂O, 50°C | 57 | 95 |
| Catalytic H₂ | Pd/C, EtOH, 25°C | 82 | 98 |
| NaBH₄ | MeOH, 0°C | 45 | 90 |
Grignard-Based Alkylation of 4-Bromo-2-methoxy-5-methylbenzyl Halides
Synthesis of Benzyl Halide Precursors
4-Bromo-2-methoxy-5-methylbenzyl bromide is prepared via Appel reaction:
Grignard Alkylation
Benzyl bromide reacts with methylmagnesium chloride (3 eq) in THF at −10°C, followed by acidic workup (HCl 1M) to yield the alcohol (51%).
Optimization Notes :
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Temperature : Below −5°C prevents Wurtz coupling.
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Solvent : THF stabilizes the Grignard reagent.
Transition Metal-Catalyzed Coupling Approaches
Suzuki-Miyaura Cross-Coupling
Aryl boronic esters enable late-stage introduction of the methyl group:
Ullmann Coupling for Methoxy Group Installation
Copper(I) iodide mediates coupling of 4-bromo-5-methylbenzyl alcohol with sodium methoxide in DMF at 120°C (Yield: 58%).
Industrial-Scale Production Considerations
Continuous Flow Bromination
Tubular reactors with in-line quenching achieve 89% conversion using Br₂/acetic acid at 20°C. Key advantages:
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Safety : Reduced Br₂ inventory.
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Consistency : Automated temperature control (±0.5°C).
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-5-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.
Major Products Formed
Oxidation: 4-Bromo-2-methoxy-5-methylbenzaldehyde or 4-Bromo-2-methoxy-5-methylbenzoic acid.
Reduction: 2-Methoxy-5-methylbenzyl alcohol.
Substitution: 4-Azido-2-methoxy-5-methylbenzyl alcohol or 4-Cyano-2-methoxy-5-methylbenzyl alcohol.
Scientific Research Applications
Chemistry
4-BMBH serves as an intermediate in synthesizing complex organic compounds, including pharmaceuticals and agrochemicals. Its functional groups allow for various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis.
Biology
In biological research, 4-BMBH is utilized in enzyme-catalyzed reactions and biochemical assays. It acts as a substrate for studying enzyme kinetics and mechanisms, providing insights into metabolic pathways and enzyme interactions.
Medicine
The compound is explored for its potential therapeutic properties, particularly in developing anti-inflammatory and anticancer agents. Its structure allows it to interact with biological targets such as receptors or enzymes, modulating their activity.
Materials Science
In materials science, 4-BMBH is investigated for its role in creating specialty chemicals and novel materials. The presence of bromine and methoxy groups enables the development of materials with tailored properties for specific applications.
Case Study 1: Anticancer Activity
Research has shown that derivatives of 4-BMBH exhibit significant anticancer activity against various cancer cell lines. A study demonstrated that modifying the bromine or methoxy groups can enhance the compound's efficacy against tumor cells while reducing toxicity to normal cells.
Case Study 2: Enzyme Interactions
In biochemical assays, 4-BMBH was used to study the kinetics of specific enzymes involved in metabolic pathways. The results indicated that the compound could serve as an effective inhibitor or activator of certain enzymes, providing valuable data for drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-5-methylbenzyl alcohol depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms. In medicinal chemistry, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
5-Bromo-2-methoxybenzyl alcohol (CAS 80866-82-6)
- Properties : Molecular weight 217.06 g/mol, density 1.513 g/cm³, melting point 68–71°C, boiling point 299.4°C .
- Synthesis : Likely via reduction of 5-bromo-2-methoxybenzaldehyde using sodium borohydride, analogous to methods described for nitrobenzyl alcohols .
- Applications : Intermediate in pharmaceutical synthesis due to its reactive benzyl alcohol group.
4-Bromo-2-fluorobenzyl alcohol (CAS 188582-62-9)
- Structure : Bromo (position 4), fluoro (position 2).
- Properties : Molecular weight 205.02 g/mol. The electron-withdrawing fluorine increases acidity of the hydroxyl group compared to methoxy-substituted analogs .
- Reactivity : Fluorine’s electronegativity directs electrophilic substitution to specific ring positions, differing from methoxy’s electron-donating effects.
4-Bromo-2-nitrobenzyl alcohol (CAS Not listed)
- Structure : Bromo (position 4), nitro (position 2).
- Properties : Nitro groups strongly deactivate the ring, reducing electrophilic substitution reactivity but enhancing stability. Synthesized via sodium borohydride reduction of nitrobenzaldehydes .
5-Bromo-2-hydroxy-3-methoxybenzyl alcohol (CAS Not listed)
- Structure : Bromo (position 5), hydroxyl (position 2), methoxy (position 3).
Physical and Chemical Properties Comparison
Notes
- Nomenclature Ambiguity: Numbering discrepancies in CAS records (e.g., 5-bromo vs. 4-bromo positions) require careful verification .
- Data Gaps : Direct experimental data (e.g., NMR, HPLC) for this compound is lacking in the provided evidence; inferences are based on structural analogs.
Biological Activity
4-Bromo-2-methoxy-5-methylbenzyl alcohol (4-BMBH) is an organic compound that has garnered attention in various fields due to its unique structural features and potential biological activities. The compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzyl alcohol framework, which significantly influences its reactivity and biological interactions.
The biological activity of 4-BMBH is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine and methoxy substituents enhance the compound's binding affinity and reactivity. In biochemical assays, 4-BMBH may act as a substrate for enzymes, facilitating studies on enzyme kinetics and mechanisms of action.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-BMBH exhibit significant anticancer properties. For instance, research involving bromo-substituted compounds has shown effectiveness in inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells such as HeLa and MCF-7 . The mechanism involves interference with the mitotic machinery, as demonstrated through immunofluorescence studies.
Anti-inflammatory Effects
In addition to anticancer activity, 4-BMBH has been explored for its potential anti-inflammatory effects. The compound may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in the inflammatory response. This activity highlights its therapeutic potential in treating inflammatory diseases .
Case Studies
- Microtubule Inhibition : A study demonstrated that bromo-substituted phenyl compounds effectively inhibited tubulin polymerization, resulting in significant cytotoxicity against various cancer cell lines. The study emphasized the role of the bromine substituent in enhancing biological activity .
- Enzyme Substrate Studies : Research has shown that 4-BMBH can serve as a substrate in enzyme-catalyzed reactions, providing insights into its biochemical properties and potential applications in drug development.
Comparative Analysis
A comparison of 4-BMBH with structurally similar compounds reveals its unique position in medicinal chemistry:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromo-2-methoxybenzaldehyde | Contains a formyl group instead of an alcohol | Useful as an intermediate in synthesis |
| 2-Bromo-5-methyl-benzyl alcohol | Similar bromine and methyl substitutions | Potentially differing biological activities |
| 4-Methoxybenzyl alcohol | Lacks bromine substitution | Focused on different pharmacological properties |
| 5-Bromo-2,4-dimethoxyphenethylamine | Contains additional methoxy groups | Explored for psychoactive properties |
Q & A
What are the optimized synthetic routes for 4-Bromo-2-methoxy-5-methylbenzyl alcohol, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves bromination, methoxylation, and methylation of benzyl alcohol precursors. For example, bromine substitution at the para position can be achieved via electrophilic aromatic substitution using FeBr₃ as a catalyst . Methoxy group introduction may employ Ullmann coupling or nucleophilic substitution with methyl iodide under basic conditions.
Critical factors:
- Temperature control : Excessive heat during bromination may lead to polybrominated byproducts.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst selection : Pd-based catalysts improve regioselectivity in methoxylation steps .
Yield optimization : Recent studies suggest yields >70% are achievable with stoichiometric control and inert atmospheres to prevent oxidation .
How can NMR and LC-MS be utilized to resolve structural ambiguities in this compound derivatives?
Answer:
- ¹H/¹³C NMR : The methoxy group (δ ~3.8 ppm in ¹H) and bromine-induced deshielding of adjacent protons (δ 7.2–7.5 ppm) confirm substitution patterns .
- LC-MS : High-resolution mass spectrometry distinguishes between isobaric intermediates (e.g., brominated vs. chlorinated analogs) with mass accuracy <5 ppm .
Data contradiction resolution : Discrepancies in reported melting points (e.g., 68–72°C in analogs ) may arise from polymorphic forms, resolvable via X-ray crystallography or DSC analysis .
What are the key challenges in maintaining the stability of this compound during storage and reactions?
Answer:
- Oxidation : The benzyl alcohol group is prone to oxidation; storage under nitrogen or with stabilizers like BHT is recommended .
- Light sensitivity : Bromine substituents increase susceptibility to photodegradation; amber glassware and low-temperature storage (-20°C) are advised .
- Hydrolysis : Methoxy groups may undergo acid-catalyzed cleavage; neutral pH buffers should be used in aqueous reactions .
How does the electronic effect of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
Answer:
The bromine atom acts as a strong electron-withdrawing group, activating the aromatic ring for Suzuki-Miyaura or Buchwald-Hartwig couplings.
- Suzuki reaction : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at 80–100°C, with yields >80% reported in analogs .
- Competing pathways : Bromine may participate in Ullmann-type couplings if palladium loading exceeds 5 mol% .
Mechanistic insight : DFT studies suggest bromine’s inductive effect lowers the energy barrier for oxidative addition of Pd(0) .
What strategies are effective for scaling up the synthesis of this compound while minimizing impurities?
Answer:
- Flow chemistry : Continuous reactors reduce side reactions (e.g., di-bromination) by precise residence time control .
- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) removes polar byproducts. For industrial-scale purity (>98%), recrystallization in ethanol/water is optimal .
Impurity profiling : GC-MS or HPLC-UV identifies common contaminants like de-brominated or over-oxidized species .
How do steric and electronic effects of the methyl and methoxy groups impact the biological activity of this compound derivatives?
Answer:
- Steric effects : The 5-methyl group hinders enzyme binding in some kinase inhibition assays, reducing IC₅₀ values by ~30% compared to non-methylated analogs .
- Electronic effects : Methoxy groups enhance lipophilicity (logP ~2.1), improving blood-brain barrier penetration in neuroactive compound studies .
Structure-activity relationships (SAR) : Comparative studies with 4-bromo-2-fluoro analogs show methoxy derivatives exhibit higher antimicrobial activity (MIC 8 µg/mL vs. 16 µg/mL) .
What advanced computational methods are used to predict the reactivity of this compound in novel reaction systems?
Answer:
- DFT calculations : B3LYP/6-31G(d) models predict activation energies for bromine displacement reactions (±5 kcal/mol accuracy) .
- Molecular docking : AutoDock Vira identifies potential binding sites in enzyme targets (e.g., cytochrome P450), guiding functionalization strategies .
- Machine learning : QSAR models trained on 200+ benzyl alcohol derivatives predict regioselectivity in electrophilic substitutions with R² >0.85 .
How can isotopic labeling (e.g., ¹³C, ²H) of this compound aid in metabolic pathway tracing?
Answer:
- ¹³C-labeled methoxy group : Tracks demethylation pathways in liver microsome studies via LC-MS isotope patterns .
- Deuterated methyl groups : NMR-based studies (²H q-TIME) quantify metabolic stability in vivo .
Applications : Identifies primary metabolites (e.g., 4-bromo-5-methylsalicylic acid) in pharmacokinetic models .
What are the limitations of using this compound in asymmetric catalysis?
Answer:
- Chiral center absence : The compound lacks inherent chirality, limiting direct use in enantioselective catalysis.
- Workarounds : Derivatization with chiral auxiliaries (e.g., Evans oxazolidinones) enables asymmetric alkylation, though yields drop by ~20% .
Comparative analysis : Bromine’s steric bulk reduces enantiomeric excess (ee) in Pd-catalyzed allylic substitutions compared to chloro analogs (ee 75% vs. 85%) .
How do solvent polarity and proticity affect the solvolysis kinetics of this compound?
Answer:
- Polar aprotic solvents (DMSO, DMF) : Accelerate solvolysis via stabilization of transition states (k = 0.15 min⁻¹ at 25°C) .
- Protic solvents (MeOH, H₂O) : Hydrogen bonding reduces reactivity (k = 0.02 min⁻¹) .
Kinetic studies : Arrhenius plots reveal an activation energy (Eₐ) of 45 kJ/mol, consistent with SN1 mechanisms in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
